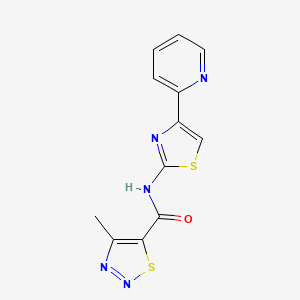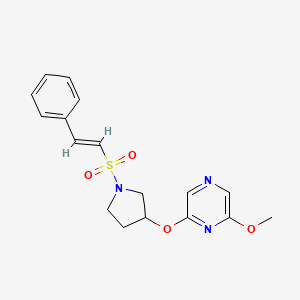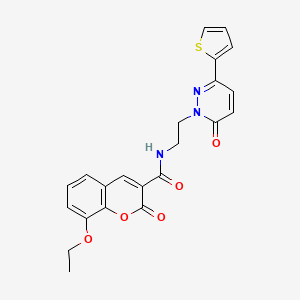![molecular formula C13H15ClN2O B2734305 N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide CAS No. 2411306-40-4](/img/structure/B2734305.png)
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide, also known as CPEB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide functions as a translational regulator, controlling the translation of specific mRNAs in response to various stimuli. N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide binds to target mRNAs and recruits translation initiation factors, leading to the initiation of translation. The exact mechanism of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide-mediated translation is still being studied, but it is thought to involve the formation of a complex between N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide and other translation factors.
Biochemical and Physiological Effects:
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In neurons, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in synaptic plasticity and memory formation. In cancer cells, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to regulate the translation of mRNAs involved in cell proliferation and survival. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in oocyte maturation and embryonic development.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. Additionally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is a relatively small molecule, making it easier to synthesize and manipulate in the lab. However, one limitation of using N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide is that it may have off-target effects, as it can bind to a variety of mRNAs.
Future Directions
There are several potential future directions for N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide research. One area of interest is the development of small molecule inhibitors of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide for use in cancer therapy. Additionally, further research is needed to fully understand the role of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide in synaptic plasticity and memory formation. Finally, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide may have potential applications in the development of novel gene therapies.
Synthesis Methods
The synthesis of N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopropanecarboxylic acid, followed by the addition of propargylamine and subsequent reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to yield N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide.
Scientific Research Applications
N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been shown to play a role in synaptic plasticity and memory formation. In cancer research, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been studied for its potential as a target for cancer therapy. In drug discovery, N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide has been targeted for the development of small molecule inhibitors.
properties
IUPAC Name |
N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-13(17)16-12(7-9-3-4-9)11-6-5-10(14)8-15-11/h2,5-6,8-9,12H,1,3-4,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHVPQAHFKIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CC1)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)


![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2734238.png)
![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)